Dehydro N2-Triphenylmethyl Olmesartan

Description

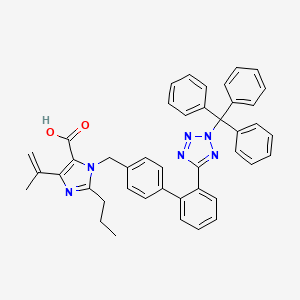

Structure

2D Structure

Properties

IUPAC Name |

5-prop-1-en-2-yl-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H38N6O2/c1-4-16-38-44-39(30(2)3)40(42(50)51)48(38)29-31-25-27-32(28-26-31)36-23-14-15-24-37(36)41-45-47-49(46-41)43(33-17-8-5-9-18-33,34-19-10-6-11-20-34)35-21-12-7-13-22-35/h5-15,17-28H,2,4,16,29H2,1,3H3,(H,50,51) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTNYADYTDJJIRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H38N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

670.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Formation Mechanisms of Dehydro N2 Triphenylmethyl Olmesartan

Proposed Reaction Pathways Leading to its Formation During Olmesartan (B1677269) Medoxomil Synthesis

The synthesis of Olmesartan Medoxomil is a multi-step process that involves the construction of the imidazole (B134444) core, followed by coupling with the biphenyl (B1667301) tetrazole moiety and subsequent esterification. The formation of Dehydro N2-Triphenylmethyl Olmesartan is intimately linked to several key steps within this synthesis.

The synthesis of Olmesartan Medoxomil involves N-alkylation reactions to connect the imidazole and biphenyl tetrazole portions of the molecule. nih.gov For instance, the imidazole ethyl ester derivative is reacted with 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide. nih.gov These alkylation steps are crucial for forming the core structure of the drug. However, they can also be a source of impurities. Side reactions during alkylation can lead to the formation of regioisomers and other byproducts. nih.gov While direct formation of the dehydro impurity at this stage is not the primary pathway, the conditions used for alkylation can potentially influence subsequent reactions that lead to its formation.

The alkylation of the tetrazole ring can result in a mixture of N-1 and N-2 regioisomers. mdpi.comsemanticscholar.org The ratio of these isomers can be influenced by the reaction conditions. semanticscholar.org The trityl group is typically attached to the N-2 position of the tetrazole ring in the key intermediates of Olmesartan synthesis. mdpi.com

The tetrazole ring in the biphenyl moiety is typically protected with a triphenylmethyl (trityl) group to prevent side reactions during the synthesis. mdpi.comgoogle.com This bulky protecting group is introduced early in the synthetic sequence and is removed in one of the final steps. nih.govtotal-synthesis.com The presence of the trityl group is what defines this compound as a tritylated intermediate or impurity.

The manipulation of this protecting group is a critical aspect of the synthesis. The deprotection is typically carried out under acidic conditions, such as with acetic acid. semanticscholar.orgnih.gov Incomplete deprotection can result in the carry-over of tritylated impurities into the final product. The stability of the trityl group under various reaction conditions is a key factor in controlling the formation of related impurities.

The "dehydro" prefix in this compound indicates the loss of a water molecule from the parent structure. This dehydration reaction is a key step in its formation. The likely site of this dehydration is the 1-hydroxy-1-methylethyl group on the imidazole ring of an olmesartan intermediate.

The synthesis of a dehydro olmesartan impurity has been described as originating from the medoxomil ester derivative of an N-alkylated imidazole. semanticscholar.org Dehydration of this intermediate can be achieved using p-toluenesulphonic acid in toluene (B28343) under reflux conditions to yield the corresponding dehydro derivative. semanticscholar.org It is therefore highly probable that this compound is formed through a similar dehydration reaction occurring on a tritylated intermediate before the removal of the trityl protecting group. This dehydration can be promoted by acidic conditions or elevated temperatures during the synthesis.

During the synthesis of Olmesartan Medoxomil, hydrolysis of ester groups can occur, leading to the formation of acid impurities. nih.gov For example, the hydrolysis of the ethyl ester intermediate can lead to the formation of a carboxylic acid, which is then esterified. mdpi.com Undesired hydrolysis can contribute to a more complex impurity profile.

Furthermore, other side reactions can occur, leading to the formation of various byproducts. The control of these side reactions is crucial for maintaining the purity of the final product. The formation of this compound is one such side reaction that needs to be monitored and controlled.

This compound as a Synthetic Intermediate

While primarily considered an impurity, this compound can also be viewed as a synthetic intermediate. Its intentional synthesis can be useful for analytical purposes, such as for the identification and quantification of this impurity in batches of Olmesartan Medoxomil. The synthesis of dehydro olmesartan has been described, which involves the dehydration of a suitable precursor followed by deprotection. semanticscholar.org A similar approach could be used to synthesize this compound for use as a reference standard. The presence of this intermediate in a reaction mixture would indicate that dehydration has occurred before the deprotection step.

Influence of Reaction Conditions on Formation Yields and Purity Profile

The formation of this compound is highly dependent on the reaction conditions employed during the synthesis of Olmesartan Medoxomil.

| Reaction Parameter | Influence on this compound Formation |

| Temperature | Elevated temperatures, especially during steps involving acidic conditions, can promote the dehydration reaction leading to the formation of the dehydro impurity. semanticscholar.org |

| pH / Acidity | Acidic conditions, such as those used for the removal of the trityl protecting group or in other steps, can catalyze the dehydration of the hydroxyalkyl group on the imidazole ring. semanticscholar.orgnih.gov |

| Reaction Time | Prolonged reaction times under conditions that favor dehydration can lead to an increase in the levels of this compound. |

| Choice of Reagents | The use of specific dehydrating agents or acidic catalysts can directly lead to the formation of the dehydro impurity. semanticscholar.org |

Careful control of these parameters is essential to minimize the formation of this compound and other impurities, thereby ensuring a high-purity final product. Optimization of the condensation conditions has been shown to reduce impurities to negligible quantities. nih.gov

Solvent Effects

The choice of solvent plays a pivotal role in the acid-catalyzed dehydration reaction that leads to the formation of this compound from its tertiary alcohol precursor, Trityl Olmesartan. The polarity and aprotic or protic nature of the solvent can significantly influence the reaction rate and the equilibrium position of the dehydration process.

Non-polar, aprotic solvents are often favored for this transformation. Toluene, for instance, is a commonly employed solvent for the dehydration of the olmesartan intermediate. semanticscholar.org Its non-polar nature facilitates the removal of water, a byproduct of the reaction, often through azeotropic distillation. This continuous removal of water shifts the reaction equilibrium towards the formation of the dehydrated product, thereby increasing the yield of this compound.

The solubility of the starting material and the catalyst in the chosen solvent is another critical factor. The triphenylmethyl-protected olmesartan precursor exhibits good solubility in a range of organic solvents, and the selection of a solvent in which the acid catalyst is also soluble is essential for an efficient reaction. While specific quantitative data on the impact of various solvents on the yield of this compound is not extensively documented in publicly available literature, the principles of acid-catalyzed dehydration suggest that solvents capable of forming an azeotrope with water are particularly effective in driving the reaction to completion.

Table 1: Theoretical Impact of Solvent Properties on this compound Formation

| Solvent Property | Predicted Effect on Dehydration Rate | Rationale |

| Polarity | Decreased rate with increasing polarity | Polar solvents can stabilize the starting alcohol through hydrogen bonding, increasing the activation energy for dehydration. |

| Protic/Aprotic | Aprotic solvents generally favored | Protic solvents can compete with the alcohol for protonation by the acid catalyst and can also act as nucleophiles, leading to side reactions. |

| Azeotrope with Water | Increased yield | Facilitates the removal of water, shifting the reaction equilibrium towards the product side according to Le Chatelier's principle. |

Temperature and pH Dependency

The formation of this compound is highly dependent on both temperature and pH. As an acid-catalyzed elimination reaction, the process is inherently favored by acidic conditions and elevated temperatures.

Temperature: Higher temperatures generally accelerate the rate of dehydration reactions. study.com For the dehydration of tertiary alcohols, such as the precursor to this compound, the reaction can often proceed at lower temperatures compared to primary or secondary alcohols due to the stability of the tertiary carbocation intermediate formed during the reaction. libretexts.orglibretexts.org In the synthesis of a related compound, dehydro olmesartan, the dehydration step is carried out under reflux conditions in toluene, indicating the necessity of elevated temperatures to drive the reaction. semanticscholar.org The specific temperature profile can influence not only the rate of formation but also the potential for side reactions.

Table 2: Influence of Temperature and pH on the Formation of this compound

| Parameter | Condition | Effect on Formation Rate | Mechanism |

| Temperature | Increase | Increases | Provides the necessary activation energy for the elimination reaction. |

| Decrease | Decreases | Reduces the kinetic energy of molecules, slowing down the reaction rate. | |

| pH | Low (Acidic) | Increases | Catalyzes the protonation of the hydroxyl group, facilitating its departure as water. |

| Neutral/High (Basic) | Negligible | The hydroxyl group is a poor leaving group and is not readily eliminated without protonation. |

Catalyst and Reagent Selection Impact

The choice of catalyst is a critical determinant in the synthesis of this compound. Strong Brønsted acids are typically employed to facilitate the dehydration of the tertiary alcohol precursor.

p-Toluenesulfonic Acid (PTSA): This is a commonly used strong organic acid for dehydration reactions. semanticscholar.orggoogle.com Its effectiveness stems from its ability to act as a potent proton donor, initiating the reaction cascade. PTSA is soluble in many organic solvents, such as toluene, making it a suitable catalyst for this transformation in a non-aqueous environment. google.com The mechanism involves the protonation of the alcohol's hydroxyl group, a key step in forming a good leaving group (water). p-toluenesulfonicacid-ptbba.com

Table 3: Comparison of Common Acid Catalysts for Dehydration

| Catalyst | Type | Advantages | Potential Disadvantages |

| p-Toluenesulfonic Acid (PTSA) | Strong Organic Acid | Good solubility in organic solvents, effective catalysis. | Can be corrosive. |

| Sulfuric Acid (H₂SO₄) | Strong Mineral Acid | Readily available and inexpensive. | Strong oxidizing agent, can cause side reactions and charring. |

| Phosphoric Acid (H₃PO₄) | Strong Mineral Acid | Less oxidizing than sulfuric acid, leading to cleaner reactions. | Generally a weaker acid than sulfuric acid, may require higher temperatures or longer reaction times. |

Analytical Methodologies for the Characterization and Quantification of Dehydro N2 Triphenylmethyl Olmesartan

Development and Validation of Chromatographic Techniques for Separation and Quantification

Chromatographic methods are the cornerstone for separating and quantifying Dehydro N2-Triphenylmethyl Olmesartan (B1677269) from the active pharmaceutical ingredient (API), Olmesartan Medoxomil, and other process-related impurities. semanticscholar.orgrasayanjournal.co.in The development of robust and validated stability-indicating methods is crucial to ensure that all potential impurities are accurately detected and measured. scirp.orgnih.gov

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of Olmesartan and its related substances due to its high resolution, sensitivity, and applicability to non-volatile compounds. oup.com Reverse-phase HPLC (RP-HPLC) is the preferred mode for separating these moderately polar to nonpolar compounds. nih.govsielc.com

The choice of the stationary phase is critical for achieving the desired separation. For Olmesartan and its impurities, including the tritylated intermediates, octadecylsilane (C18 or ODS) columns are predominantly used. nih.gov These columns provide the necessary hydrophobicity to retain the analyte and related substances, allowing for effective separation based on differences in polarity.

Several factors are considered when optimizing the stationary phase:

Particle Size: Columns with 5 µm particle sizes are common for standard HPLC applications, providing a good balance between efficiency and backpressure. scirp.org

Column Dimensions: A typical analytical column dimension is 250 mm x 4.6 mm, which offers high resolving power for complex mixtures of impurities. researchgate.netnih.gov Shorter columns may be used to reduce analysis time, but care must be taken to ensure adequate resolution from closely eluting peaks. nih.gov

Endcapping: Endcapped C18 columns are often selected to minimize the interaction of analytes with residual silanol groups on the silica (B1680970) surface, which helps to reduce peak tailing and improve peak shape. merckmillipore.com

While C18 is the most common, other stationary phases like octylsilane (C8) have also been utilized, offering slightly different selectivity. nih.gov The selection is ultimately guided by the specific separation challenge, aiming to resolve the Dehydro N2-Triphenylmethyl Olmesartan peak from all other known and unknown impurities. scirp.org

Table 1: Typical HPLC Stationary Phases for Olmesartan Impurity Profiling

| Column Type | Particle Size (µm) | Dimensions (mm) | Application Note |

|---|---|---|---|

| Kromasil C18 | 5 | 150 x 4.6 | Used for estimating impurity profiles in Olmesartan Medoxomil. |

| Purospher® STAR RP-18 endcapped | 5 | 150 x 4.6 | Applied in USP methods for analyzing Olmesartan Medoxomil and related substances. merckmillipore.com |

| Kromasil 100-5-C8 | 5 | 100 x 4.6 | Employed in a stability-indicating method for the determination of Olmesartan. nih.gov |

| LC GC BDS C-18 | 5 | 250 x 4.5 | Used for the determination of Olmesartan in the presence of its degradation products. researchgate.net |

The mobile phase composition is a key parameter that is adjusted to control the retention and resolution of analytes. For the separation of this compound and other related compounds, a combination of an aqueous phase and an organic modifier is used.

Aqueous Phase: This typically consists of purified water with an added buffer or acid to control the pH and improve peak shape. Common choices include potassium dihydrogen phosphate buffer or dilute acids like phosphoric acid or orthophosphoric acid. scirp.orgnih.govmerckmillipore.com A controlled pH is important for ensuring the consistent ionization state of acidic and basic functional groups in the analytes.

Organic Modifier: Acetonitrile is the most frequently used organic solvent due to its low viscosity and UV transparency. scirp.orgmerckmillipore.com Methanol is another common alternative. scirp.orgresearchgate.net The proportion of the organic modifier in the mobile phase determines the elution strength.

Given the wide range of polarities among Olmesartan, its medoxomil ester, and various impurities (including the relatively nonpolar tritylated intermediates), a gradient elution strategy is often necessary. scirp.orgnih.gov This involves changing the composition of the mobile phase during the chromatographic run, typically by increasing the percentage of the organic solvent. nih.gov A gradient program allows for the elution of more polar impurities early in the run, followed by the main API, and finally the strongly retained, nonpolar impurities like this compound, all within a reasonable timeframe and with good peak shape. scirp.org

Table 2: Example Mobile Phase Compositions for Olmesartan Analysis

| Aqueous Component (Phase A) | Organic Component (Phase B) | Elution Mode |

|---|---|---|

| 0.1% Orthophosphoric Acid in water nih.gov | Acetonitrile nih.gov | Gradient |

| 20 mM Potassium dihydrogen orthophosphate buffer (pH 2.5) scirp.org | Methanol scirp.org | Gradient |

| 0.015 M monobasic potassium phosphate merckmillipore.com | Acetonitrile merckmillipore.com | Isocratic (for assay) |

| Sodium dihydrogen orthophosphate buffer with triethylamine (pH 4.0) | Acetonitrile | Isocratic |

Ultra-Performance Liquid Chromatography (UHPLC) represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particle sizes. nih.gov This technology offers substantial improvements in analytical performance compared to traditional HPLC. For the analysis of complex impurity profiles that include this compound, UHPLC provides several key advantages:

Enhanced Resolution: The higher efficiency of UHPLC columns allows for better separation of closely eluting peaks, which is critical for accurately quantifying impurities that may be present at low levels. nih.gov

Increased Speed: The use of smaller particles allows for higher optimal flow rates without sacrificing efficiency, leading to significantly shorter analysis times. A run time of 16 minutes has been reported for a UHPLC method separating Olmesartan and its impurities, a considerable reduction compared to many HPLC methods. nih.gov

Improved Sensitivity: Sharper, narrower peaks obtained with UHPLC result in greater peak heights and thus lower detection limits. nih.gov

A stability-indicating UHPLC method for Olmesartan and its related substances has been developed using a C18 column (100 mm x 2.1 mm, 2 µm) with a gradient elution of 0.1% orthophosphoric acid and acetonitrile. nih.gov Such methods are highly suitable for the routine analysis and quality control of bulk drug batches where throughput and resolution are paramount. nih.gov

Gas Chromatography (GC) is a powerful analytical technique primarily used for compounds that are volatile and thermally stable. This compound, like Olmesartan itself, is a large, polar, and non-volatile molecule. synthinkchemicals.com Therefore, it is not amenable to direct analysis by GC.

For GC analysis to be feasible, a derivatization step would be required to convert the non-volatile analyte into a volatile derivative. This could involve reactions like silylation or methylation to mask the polar functional groups (e.g., carboxylic acid, tetrazole). However, this approach adds complexity and potential for incomplete reactions or side products. Literature on the analysis of Olmesartan and its impurities predominantly focuses on LC-based methods, and there is no indication that GC is a commonly applied technique for this class of compounds in quality control settings. While GC-MS has been used to detect metabolites of other cardiovascular drugs in biological samples after extractive methylation, this is a specialized application and not standard for API impurity profiling. nih.gov Consequently, HPLC and UHPLC remain the methods of choice for the characterization and quantification of this compound.

High-Performance Liquid Chromatography (HPLC) Methods

Spectroscopic Techniques for Structural Elucidation and Confirmation

While chromatography is used for separation and quantification, spectroscopic techniques are indispensable for the initial identification and structural confirmation of impurities like this compound. semanticscholar.org The synthesis and characterization of pharmaceutical intermediates and impurities rely on a combination of these methods to provide unambiguous structural evidence. mdpi.comsemanticscholar.org

Key spectroscopic techniques include:

Mass Spectrometry (MS): Often coupled with liquid chromatography (LC-MS), mass spectrometry provides crucial information about the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) can deliver highly accurate mass measurements, allowing for the determination of the elemental composition and confirming the molecular formula (C₄₃H₃₈N₆O₂ for this compound). mdpi.comsynthinkchemicals.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are arguably the most powerful tools for structural elucidation. mdpi.comsemanticscholar.org For this compound, NMR would be used to:

Confirm the presence of the triphenylmethyl (trityl) group through its characteristic signals in the aromatic region of the ¹H NMR spectrum.

Identify the signals corresponding to the newly formed double bond of the "dehydro" or isopropenyl group.

Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used to establish the connectivity between different parts of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. mdpi.com Key absorptions for this compound would include those for the carboxylic acid O-H and C=O stretching, C=C stretching of the dehydro moiety, and characteristic bands for the aromatic rings and the imidazole (B134444) system.

The structural confirmation of N-tritylated intermediates of Olmesartan has been extensively studied, with techniques like single-crystal X-ray diffraction being used to definitively establish that the trityl group is attached to the N-2 position of the tetrazole ring. mdpi.comsemanticscholar.org A combination of these spectroscopic methods provides the comprehensive data required to unequivocally identify and characterize the this compound impurity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Through one-dimensional (¹H, ¹³C) and two-dimensional (e.g., HSQC, HMBC) experiments, a complete assignment of all proton, carbon, and nitrogen signals can be achieved.

Detailed NMR studies on analogous N-tritylated intermediates of Olmesartan have been crucial in confirming the precise point of attachment of the bulky triphenylmethyl (trityl) group. Research has shown that the trityl substituent is exclusively attached to the N-2 nitrogen atom of the tetrazole ring, a detail critical for the correct structural identification of this class of impurities mdpi.com. The analysis of long-range ¹H-¹³C correlations in HMBC spectra is particularly vital; for instance, a correlation between the H-3' proton of the biphenyl (B1667301) ring and the tetrazole carbon helps identify the characteristic signal for 2,5-disubstituted tetrazoles, confirming the N-2 linkage mdpi.com.

The presence of the "dehydro" moiety (an isopropenyl group) in place of the hydroxyisopropyl group of the parent molecule introduces specific signals in the NMR spectra.

¹H NMR: Expect characteristic signals in the olefinic region for the vinylic protons of the 4-(1-methylethenyl) group, along with the distinct resonances for the aromatic protons of the trityl and biphenyl groups, and signals corresponding to the imidazole and propyl moieties.

¹³C NMR: The spectrum would show unique signals for the sp² carbons of the isopropenyl group, in addition to the expected resonances for the carboxylic acid, the triphenylmethyl carbon, and the numerous aromatic and aliphatic carbons throughout the molecule.

¹⁵N NMR: This technique provides direct information about the chemical environment of the nitrogen atoms within the imidazole and tetrazole rings, further confirming the N-2 substitution pattern of the trityl group mdpi.com.

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shifts for Key Moieties

| Moiety | Group | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Dehydro (Isopropenyl) | =CH₂ (Vinylic Protons) | ~5.0 - 5.5 | ~115 - 125 |

| Dehydro (Isopropenyl) | =C< (Quaternary Carbon) | - | ~140 - 150 |

| Triphenylmethyl (Trityl) | Aromatic Protons | ~7.0 - 7.5 | ~125 - 145 |

| Tetrazole | Tetrazole Carbon | - | ~164 |

| Carboxylic Acid | -COOH | ~12.0 - 13.0 (exchangeable) | ~165 - 175 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is fundamental for determining the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, providing highly accurate mass measurements that allow for the confident determination of the compound's molecular formula (C₄₃H₃₈N₆O₂) elitesynthlaboratories.comsynthinkchemicals.com.

Electrospray Ionization (ESI) is a soft ionization technique well-suited for analyzing relatively polar and thermally labile molecules like this compound. It is frequently used in conjunction with liquid chromatography (LC-MS). In positive ion mode, ESI typically generates the protonated molecular ion [M+H]⁺, which for this compound would have an m/z value corresponding to its molecular weight plus the mass of a proton. The use of ESI-HRMS has been documented for the successful characterization of related Olmesartan impurities mdpi.com.

Tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation of the [M+H]⁺ ion, providing further structural confirmation. While detailed fragmentation pathways are specific to the instrument conditions, some characteristic fragmentation patterns can be anticipated:

Loss of the Trityl Group: The most prominent fragmentation would likely be the cleavage of the bond connecting the trityl group to the tetrazole ring, resulting in a stable triphenylmethyl cation (C₁₉H₁₅⁺, m/z 243.12) and the corresponding de-tritylated precursor ion.

Cleavages around the Imidazole Ring: Fragmentation may also occur at the ether linkage or involve losses of the propyl chain.

Loss of CO₂: Decarboxylation from the carboxylic acid group is another possible fragmentation pathway.

The interpretation of these fragments, combined with the accurate mass data from HRMS, allows for a comprehensive structural verification of the impurity.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Quantification

Spectroscopic methods like IR and UV-Vis provide complementary information for characterization and quantification.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, C=O stretch of the carboxylic acid, C=N and C=C stretching vibrations from the aromatic and heterocyclic rings, and C-H stretching from the aromatic and aliphatic portions of the molecule mdpi.com.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is a robust and widely used technique for the quantification of Olmesartan and its impurities in bulk drug and pharmaceutical formulations nih.gov. The method relies on the principle that the molecule absorbs light in the UV region due to its extensive system of conjugated double bonds in the biphenyl and imidazole moieties. The wavelength of maximum absorbance (λmax) for Olmesartan is typically observed around 256-258 nm nih.govnih.govijpsm.com. A validated UV spectrophotometric method can be used for routine quantification of this impurity, often as part of a chromatographic analysis where a UV detector is employed.

Method Validation Parameters and Performance Characteristics in Accordance with Regulatory Guidelines (e.g., ICH Q2(R1))

Any analytical method used for the quantification of impurities in a pharmaceutical context must be validated to ensure it is suitable for its intended purpose europa.eu. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for performing this validation loesungsfabrik.defda.gov. The validation process demonstrates that the analytical procedure is reliable, reproducible, and accurate for the analysis of this compound.

Key validation parameters for a quantitative impurity test include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy fda.gov.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Specificity and Selectivity, including Resolution from Olmesartan and Other Related Substances

Specificity is arguably the most critical validation parameter for an impurity method fda.gov. The method must be able to selectively quantify this compound without interference from the main active pharmaceutical ingredient (Olmesartan), other process-related impurities, or degradation products scirp.orgsemanticscholar.org.

Demonstrating specificity typically involves:

Resolution in Chromatography: For chromatographic methods like HPLC or UHPLC, specificity is demonstrated by showing that the peak for this compound is well-resolved from all other peaks. This is often achieved by spiking the drug substance or product with known levels of impurities and demonstrating their separation europa.euich.org.

Forced Degradation Studies: The drug substance is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products scirp.orgnih.gov. The analytical method must be able to separate the impurity of interest from these newly formed degradants, thus proving its stability-indicating nature.

Peak Purity Analysis: In methods using a photodiode array (PDA) detector, peak purity analysis can be performed to confirm that the analyte peak is spectrally homogeneous and not co-eluting with other substances nih.gov.

A successful method will demonstrate baseline resolution between this compound, Olmesartan, and other known impurities.

Table 2: Example Chromatographic Data for Specificity Demonstration

| Compound | Retention Time (min) | Resolution (USP) | Status |

|---|---|---|---|

| Olmesartan | 8.30 | - | API |

| Olmesartan Acid Impurity | 3.20 | > 2.0 (from nearest peak) | Impurity |

| This compound | 12.50 | > 2.0 (from nearest peak) | Target Impurity |

| Other Process Impurity | 14.10 | > 2.0 (from nearest peak) | Impurity |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are crucial parameters in the validation of analytical methods, establishing the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For Olmesartan impurities, these values are typically determined using the signal-to-noise ratio method, where the LOD is established at a signal-to-noise ratio of approximately 3:1 and the LOQ at a ratio of 10:1.

In a representative study for an Olmesartan acid impurity, the LOD was determined to be 0.05 µg/mL. Another study focusing on a range of Olmesartan impurities found the LOD to be as low as 0.03 ppm, with the LOQ at 0.05 ppm, demonstrating the high sensitivity of the developed UHPLC-PDA method. These values indicate the capability of the analytical methods to detect and quantify even trace amounts of impurities, which is critical for ensuring the purity of the drug substance.

Table 1: Representative LOD and LOQ for Olmesartan Impurities

| Parameter | Value | Method |

|---|---|---|

| LOD | 0.05 µg/mL | RP-HPLC |

| LOQ | Not Specified | RP-HPLC |

| LOD | 0.03 ppm | UHPLC-PDA |

Accuracy and Precision (Repeatability and Intermediate Precision)

Accuracy of an analytical method refers to the closeness of the test results obtained by that method to the true value. It is often assessed through recovery studies by spiking a known amount of the impurity standard into the sample matrix. For Olmesartan impurities, recovery studies have consistently demonstrated high accuracy, with recovery values typically falling within the range of 95% to 105%. For instance, the average recovery for an Olmesartan acid impurity was reported to be 100.73%. Another study reported recoveries for seven different impurities to be between 98.5% and 101.2%.

Precision is a measure of the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Repeatability (intra-day precision) and intermediate precision (inter-day precision) are the two levels of precision assessment. For Olmesartan impurities, the %RSD for repeatability and intermediate precision is consistently low, generally less than 2%, indicating a high degree of precision. One study showed the %RSD for an Olmesartan acid impurity to be less than 0.71% in the drug substance and 1.10% in the tablet dosage form.

Table 2: Accuracy and Precision Data for Olmesartan Impurities

| Parameter | Finding |

|---|---|

| Accuracy (% Recovery) | |

| Olmesartan Acid Impurity | 100.73% |

| Seven Olmesartan Impurities | 98.5% - 101.2% |

| Precision (% RSD) | |

| Olmesartan Acid Impurity (Repeatability) | < 0.71% |

| Olmesartan Acid Impurity (Intermediate Precision) | < 1.10% |

Linearity and Range

Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.

For the quantification of Olmesartan impurities, linearity is typically established over a range from the LOQ to approximately 150% or 200% of the specified limit for the impurity. A linear relationship is demonstrated by a high correlation coefficient (r²), which is consistently reported to be greater than 0.999 for Olmesartan impurities. For example, the linearity for an Olmesartan acid impurity was established in the range of 0.25-7 µg/mL with a correlation coefficient of 0.999998. Another study established the linearity for seven impurities from the LOQ to 0.4% of the analyte concentration, also with a correlation coefficient greater than 0.999.

Table 3: Linearity and Range for Olmesartan Impurities

| Impurity | Linearity Range | Correlation Coefficient (r²) |

|---|---|---|

| Olmesartan Acid Impurity | 0.25 - 7 µg/mL | 0.999998 |

Robustness and Ruggedness

Robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, different analysts, different instruments, etc.

For analytical methods used for Olmesartan impurities, robustness is evaluated by intentionally varying parameters such as the mobile phase composition, pH, column temperature, and flow rate. In these studies, the system suitability parameters, such as resolution between peaks, are monitored. For instance, in one study, the resolution between closely eluting impurities remained greater than 2.0 despite deliberate changes to chromatographic conditions, demonstrating the method's robustness.

Ruggedness is assessed by having different analysts, using different instruments, and on different days. The intermediate precision studies, which involve variations in day and analyst, provide an indication of the method's ruggedness. The consistently low %RSD values obtained in these studies for Olmesartan impurities confirm the ruggedness of the analytical methods.

Table 4: Parameters Investigated for Robustness of Olmesartan Impurity Analysis

| Parameter Varied |

|---|

| Mobile Phase Composition |

| pH of the Mobile Phase |

| Column Temperature |

Lack of Publicly Available Data Precludes Analysis of this compound Degradation

A comprehensive review of scientific literature and chemical databases has revealed a significant lack of publicly available information regarding the degradation pathways and stability of the chemical compound this compound. This particular compound is recognized as a related substance and potential impurity in the synthesis of the antihypertensive drug, Olmesartan Medoxomil. synthinkchemicals.comsemanticscholar.org While its synthesis and basic chemical properties are documented, detailed studies on its behavior under forced degradation conditions are not present in the accessible scientific domain. semanticscholar.orgcymitquimica.com

Forced degradation studies are a critical component of pharmaceutical development, providing essential insights into the intrinsic stability of a drug substance and helping to identify potential degradation products that could arise during storage or use. These studies typically involve subjecting the compound to a variety of stress conditions, including acidic and basic hydrolysis, oxidation, photolysis, and elevated temperatures.

Despite extensive searches for data pertaining to the degradation of this compound under such conditions, no specific experimental results, degradation profiles, or mechanistic pathways could be located. The available research predominantly focuses on the degradation of the active pharmaceutical ingredient, Olmesartan Medoxomil, and its active metabolite, Olmesartan acid. mdpi.comresearchgate.netnih.govsemanticscholar.org While these studies offer a thorough understanding of how the main drug component breaks down, this information cannot be reliably extrapolated to predict the degradation behavior of this compound. The presence of the triphenylmethyl group at the N2 position of the tetrazole ring and the dehydro modification introduce significant structural differences that would inherently alter its susceptibility and reaction pathways to hydrolytic, oxidative, photolytic, and thermal stress.

Specifically, the following information, as requested in the article outline, is not available in the public domain for this compound:

Degradation Pathways and Stability Studies of Dehydro N2 Triphenylmethyl Olmesartan

Forced Degradation Studies Under Stress Conditions:No studies were found.

Thermal Degradation Profiles:No data available.

Without access to dedicated stability and forced degradation studies on Dehydro N2-Triphenylmethyl Olmesartan (B1677269), a scientifically accurate and informative article detailing its degradation pathways cannot be generated. The creation of such an article would necessitate original laboratory research to produce the required experimental data.

Identification and Structural Elucidation of Secondary Degradation Products

Detailed research on the secondary degradation products originating specifically from Dehydro N2-Triphenylmethyl Olmesartan is not extensively available in publicly accessible scientific literature. Forced degradation studies are typically performed on the final API, Olmesartan Medoxomil, or its active metabolite, Olmesartan acid, to identify potential degradants that could form under various stress conditions such as acid, base, oxidation, heat, and light. researchgate.netresearchgate.net

For Olmesartan acid, studies have identified numerous degradation byproducts (DPs) under conditions like chlorination. These DPs result from reactions such as imidazole (B134444) ring opening, oxidation of side chains, and hydrolysis. mdpi.com For instance, under chlorination, olmesartan acid can degrade into various products, with their concentrations peaking at different time intervals. mdpi.com

An unknown degradation product, identified as a dehydrated dimer of olmesartan, was found in tablets of Olmesartan Medoxomil subjected to stress conditions. nih.gov However, a direct lineage of degradation from the this compound intermediate to specific secondary products has not been delineated in the reviewed sources. The degradation pathway of this specific impurity would likely involve the cleavage of the protective trityl group and potential further reactions on the dehydro moiety and the main olmesartan structure, but this remains speculative without direct experimental evidence.

Kinetic Studies of Degradation Processes

Quantitative kinetic studies detailing the rate of degradation specifically for this compound are not available in the reviewed scientific literature. Such studies are highly specific and are often conducted as part of proprietary process development within pharmaceutical manufacturing.

Kinetic data is available for the degradation of the final drug product, Olmesartan Medoxomil. For example, in suspension, Olmesartan Medoxomil exhibits different degradation rates depending on storage temperature. At room temperature (21°C), a maximum degradation of 5.5% was observed over 90 days, while under refrigerated conditions (7°C), the maximum degradation was 2.9% over the same period. nih.gov Under forced degradation conditions, Olmesartan Medoxomil has been shown to be susceptible to acidic, alkaline, and oxidative environments. semanticscholar.org For instance, in 0.1 N NaOH at 60°C, 48.92% of the drug degraded within 60 minutes. researchgate.net

These findings for the API, while informative about the general stability of the olmesartan structure, cannot be directly extrapolated to the this compound intermediate. The presence of the bulky, protective N2-triphenylmethyl group and the dehydro modification would significantly influence the molecule's electronic and steric properties, thereby altering its degradation kinetics.

Proposed Mechanisms of Instability for this compound

While specific mechanistic studies on the instability of this compound are not detailed in the available literature, potential pathways can be inferred based on the structure of related compounds.

The primary point of instability in the N2-triphenylmethyl olmesartan intermediates is the trityl group's susceptibility to acidic conditions. The deprotection (detritylation) of the tetrazole nitrogen is a key step in the synthesis of Olmesartan Medoxomil from its tritylated intermediate. mdpi.com This reaction is typically carried out using aqueous acetic acid. semanticscholar.org Therefore, the primary proposed mechanism of instability for this compound would be the acid-catalyzed cleavage of the N-C bond between the tetrazole ring and the triphenylmethyl group.

Another potential area of instability is the "dehydro" moiety itself, which is an isopropenyl group. This double bond could be susceptible to oxidation or hydration, which would convert it back to the 4-(1-hydroxy-1-methylethyl) group or to other oxidized species. The synthesis of dehydro olmesartan is achieved through the dehydration of the tertiary alcohol on the imidazole side chain, a reaction that can be reversible under certain conditions. semanticscholar.org

The general instability of the olmesartan structure under hydrolytic (acidic and basic) and oxidative stress, as seen with the active drug, would also apply to this intermediate, potentially leading to the opening of the imidazole ring or other degradations once the protective trityl group is removed. researchgate.netmdpi.com

Strategies for Control and Mitigation of Dehydro N2 Triphenylmethyl Olmesartan in Pharmaceutical Manufacturing

Process Optimization to Minimize Formation in Synthetic Steps

The formation of Dehydro N2-Triphenylmethyl Olmesartan (B1677269) and other impurities during the synthesis of Olmesartan Medoxomil can be significantly influenced by the chosen synthetic route and reaction conditions. nih.gov Process optimization is therefore a primary strategy for impurity control.

The selection of appropriate reagents and the fine-tuning of reaction conditions are paramount in minimizing the generation of Dehydro N2-Triphenylmethyl Olmesartan. Research has shown that certain synthetic steps are more prone to impurity formation. For instance, during the N-alkylation of the imidazole (B134444) derivative with 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide, the choice of base and solvent system can impact the impurity profile. nih.gov

One critical step is the esterification of Trityl Olmesartan to Trityl Olmesartan Medoxomil. The use of N,N-Dimethylacetamide as a solvent with a catalytic amount of sodium iodide (NaI) has been shown to be effective. This approach minimizes the hydrolysis of the ester and the detritylation of related compounds, thereby preventing the formation of certain impurities. nih.gov In contrast, employing strong bases and high temperatures can lead to an increase in side products. nih.gov

Similarly, the deprotection of the trityl group from Trityl Olmesartan Medoxomil is a crucial step where impurity formation can occur. The use of aqueous acetic acid at a controlled temperature (e.g., 25–30°C) is a preferred method. nih.govgoogle.com The careful control of reaction time is also essential to prevent the degradation of the desired product. nih.gov

The following table summarizes key reaction steps and optimized conditions to control impurity formation:

| Reaction Step | Substrates | Optimized Reagents & Conditions | Effect on Impurity Control | Reference |

| N-Alkylation | Imidazole ethyl ester derivative and 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide | Anhydrous K2CO3 in N,N-Dimethylacetamide (DMA) | Controls the formation of various impurities by avoiding harsh bases like potassium tert-butoxide. | nih.gov |

| Esterification | Trityl Olmesartan and (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl chloride | Catalytic NaI in N,N-Dimethylacetamide (DMA) | Minimizes ester hydrolysis and detritylation, thus preventing the formation of related impurities. | nih.gov |

| Deprotection | Trityl Olmesartan Medoxomil | 75% v/v aqueous acetic acid at 25–30°C | Effectively removes the trityl group while minimizing the formation of degradation products. | nih.gov |

In-process controls (IPCs) are essential for monitoring the progress of reactions and ensuring that impurity levels remain within acceptable limits at each stage of the manufacturing process. icandecide.org For the synthesis of Olmesartan, IPCs are implemented to track the formation and carry-over of impurities, including this compound. nih.gov

High-Performance Liquid Chromatography (HPLC) is a primary analytical technique used for IPCs. nih.govnih.govnih.govplos.org By analyzing samples at various time points during the reaction, manufacturers can ensure that the reaction is proceeding as expected and that the impurity profile is within the defined specifications. For example, during the N-alkylation and esterification steps, HPLC is used to monitor the consumption of starting materials and the formation of the desired product, as well as any significant impurities. nih.gov

These IPCs allow for timely intervention if a deviation is observed. For example, if the level of a particular impurity starts to increase beyond a predetermined threshold, adjustments can be made to the reaction parameters, such as temperature or reaction time, to bring the process back into control. This proactive approach prevents the contamination of subsequent steps and the final drug substance with unacceptable levels of impurities. icandecide.org The implementation of IPCs is a key component of a robust manufacturing process that consistently produces a high-purity active pharmaceutical ingredient (API). nih.govicandecide.org

Purification Techniques for Efficient Removal from Olmesartan Drug Substance

Even with optimized synthetic processes, trace amounts of impurities like this compound may be present in the crude Olmesartan drug substance. Therefore, efficient purification techniques are necessary to achieve the high purity required for pharmaceutical use.

Crystallization is a fundamental and highly effective method for purifying solid compounds in the pharmaceutical industry. mt.com The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a selected solvent system. mt.com For Olmesartan and its intermediates, various crystallization and recrystallization strategies have been developed to enhance purity. scispace.comgoogle.comgoogle.com

The process typically involves dissolving the crude material in a suitable solvent or solvent mixture at an elevated temperature to achieve a saturated solution. mt.com As the solution is gradually cooled, the solubility of the desired compound decreases, leading to the formation of crystals. mt.com Impurities, being present in smaller quantities, tend to remain dissolved in the mother liquor. mt.com

The choice of solvent is critical for successful recrystallization. mt.comgoogle.com For Olmesartan intermediates, solvents such as diisopropyl ether, hexane, and ethyl acetate, or mixtures thereof, have been utilized. nih.gov In some methods, a mixed solvent system of an organic solvent (like acetone (B3395972) or isopropanol) and water is employed for recrystallization. google.com The crude olmesartan medoxomil is dissolved in the organic solvent, and then water is added as an anti-solvent to induce crystallization upon cooling. scispace.comgoogle.com

The following table outlines various solvent systems used for the crystallization of Olmesartan and its intermediates:

| Compound | Solvent/Solvent System | Key Process Parameters | Outcome | Reference |

| Trityl Olmesartan Medoxomil | Diisopropylether | Cooling to 0–5°C and stirring | Isolation of purified product as a white powder. | nih.gov |

| Olmesartan Intermediate | Recrystallization solvent (e.g., sherwood oil, hexane, ether) | Cooling to -20 to 0°C, crystallization for 1-48h | Obtains olmesartan intermediate with content ≥ 98wt%. | google.com |

| Olmesartan Medoxomil | Acetone and Water | Dissolving in acetone, adding water, heating, and cooling | Reduces OLM-acid impurity to less than 0.3%. | google.com |

| Olmesartan Medoxomil | Acetonitrile and Sodium Carbonate Liquor | Cooling and crystallization | High-purity trityl olmesartan medoxomil. | google.com |

For impurities that are difficult to remove by crystallization alone, preparative chromatographic techniques offer a high-resolution purification method. nih.gov While often avoided in large-scale manufacturing due to cost and complexity, preparative chromatography can be employed when necessary to achieve the desired purity. google.com

Flash column chromatography is a commonly used preparative technique. nih.gov In the synthesis of Olmesartan, it has been used to purify intermediates. For example, after the N-alkylation step, the product can be purified by flash column chromatography using a solvent system such as ethyl acetate/hexane. nih.gov Similarly, after the esterification to form Trityl Olmesartan Medoxomil, flash chromatography can be used for purification. nih.gov

The selection of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase is crucial for achieving good separation between the desired compound and the impurities. researchgate.net Gradient elution, where the composition of the mobile phase is changed during the separation, can be used to improve the resolution of closely related compounds. While effective, the use of preparative chromatography is often reserved for laboratory-scale synthesis or when other purification methods are insufficient. nih.govgoogle.com

Quality Control (QC) Applications of this compound as a Reference Standard

This compound, once isolated and characterized, serves a crucial role as a reference standard in the quality control of Olmesartan Medoxomil. Reference standards are highly purified compounds used as a benchmark for analytical testing. plos.org

In quality control laboratories, reference standards of known impurities are essential for the validation of analytical methods, such as HPLC. plos.org These methods are used to identify and quantify impurities in batches of the final drug substance. By comparing the retention time and response of a peak in the chromatogram of a test sample to that of the this compound reference standard, analysts can confirm the identity and concentration of this specific impurity. nih.govsrce.hr

The availability of well-characterized impurity standards is a regulatory requirement and is critical for ensuring the quality, safety, and consistency of the manufactured drug product. researchgate.net These standards are used to establish the specificity of the analytical method, demonstrating that the method can accurately detect and quantify the impurity in the presence of the API and other potential impurities. plos.org They are also used in routine batch release testing to ensure that the level of this compound does not exceed the specified limits. researchgate.net

Establishing Acceptable Limits and Specifications

The control of impurities is a critical aspect of pharmaceutical manufacturing, ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). For this compound, a process-related impurity of Olmesartan Medoxomil, establishing acceptable limits and specifications is mandated by regulatory bodies worldwide. These limits are not arbitrary; they are based on a comprehensive understanding of the impurity's potential impact on the drug product's quality and safety.

International Council for Harmonisation (ICH) guidelines, specifically Q3A/Q3B (R2), provide a framework for qualifying impurities in new drug substances. sci-hub.se According to these guidelines, any impurity present at a level greater than 0.10% with respect to the API should be identified, and its structure elucidated. sci-hub.se For impurities with the potential for genotoxicity, even stricter limits are often applied. The establishment of an acceptable limit for this compound involves a thorough risk assessment.

The process for setting these limits involves several key steps:

Impurity Profiling: Comprehensive analysis of the manufacturing process to identify all potential impurities, including this compound.

Structural Elucidation: Confirmation of the impurity's chemical structure using advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). sci-hub.se

Toxicological Assessment: Evaluating the potential toxicity of the impurity. This is often done through a literature review or, if necessary, dedicated toxicological studies.

Process Capability Analysis: Understanding the level at which the impurity can be consistently controlled by the manufacturing process.

Based on these assessments, a specification is set for this compound in the final Olmesartan Medoxomil API. This specification, which is a critical component of the drug's quality control strategy, will typically list the acceptable limit for this specific impurity. For many process-related impurities in Olmesartan Medoxomil, the aim is to control them at or below a level of 0.1%. google.commdpi.com

The following interactive table outlines the typical specifications for a process-related impurity like this compound in an API, in line with common pharmaceutical industry practices and regulatory expectations.

| Parameter | Acceptance Criterion | Methodology |

|---|---|---|

| Identification | The retention time of the peak corresponding to this compound in the sample chromatogram should match that of the qualified reference standard. | High-Performance Liquid Chromatography (HPLC) |

| Content | Not more than 0.10% | HPLC with UV detection |

| Reporting Threshold | 0.05% | HPLC |

Ensuring Product Purity and Consistency

Ensuring the purity and consistency of each batch of Olmesartan Medoxomil is paramount, and this includes the stringent control of impurities such as this compound. A multi-faceted approach, grounded in the principles of Quality by Design (QbD), is employed throughout the manufacturing process to achieve this.

Process Understanding and Control:

A deep understanding of the synthetic route for Olmesartan Medoxomil is the foundation for controlling impurities. This compound is a process-related impurity, meaning its formation is directly linked to the manufacturing process. Key process parameters that can influence the formation of this impurity are identified and rigorously controlled. These may include reaction temperature, reaction time, quality of raw materials, and the purification methods employed. nih.gov

Analytical Methodologies:

Robust analytical methods are essential for the detection and quantification of this compound. High-Performance Liquid Chromatography (HPLC) is the most commonly used technique for this purpose. sci-hub.senih.gov A well-developed and validated HPLC method should be able to separate this compound from the main API peak and other potential impurities, allowing for accurate quantification even at low levels. The development of such methods often involves screening different columns, mobile phases, and detection wavelengths to achieve the desired separation and sensitivity. nih.gov

In-Process Controls:

In-process controls (IPCs) are tests conducted at critical points during the manufacturing process to monitor the formation and removal of impurities. By monitoring the levels of this compound at intermediate stages, manufacturers can take corrective actions in real-time to ensure the final product meets the required purity specifications.

Purification Techniques:

The manufacturing process for Olmesartan Medoxomil typically includes one or more purification steps designed to remove impurities. Crystallization is a common and effective method for removing process-related impurities. The choice of solvent and the crystallization conditions are optimized to maximize the removal of this compound while maintaining a high yield of the API. nih.gov

Reference Standards:

The availability of a well-characterized reference standard for this compound is crucial for the accurate quantification of this impurity. This reference standard is used to calibrate the analytical instruments and to confirm the identity of the impurity peak in the chromatogram.

The following interactive table summarizes the key research findings and strategies for ensuring product purity and consistency with respect to this compound.

| Area of Focus | Key Findings and Strategies | Supporting Evidence |

|---|---|---|

| Process Parameter Control | Controlling reaction conditions (e.g., temperature, stoichiometry) is critical to minimize the formation of process-related impurities. | Process development and validation studies. |

| Analytical Method Validation | Validated, stability-indicating HPLC methods are required to accurately quantify this compound. | ICH Q2(R1) guidelines on validation of analytical procedures. |

| Purification Efficacy | Optimized crystallization processes are effective in reducing the levels of impurities to within the specified limits. | Solubility studies and crystallization development reports. |

| Batch-to-Batch Consistency | Strict adherence to the validated manufacturing process and robust in-process controls ensure consistent product quality. | Batch manufacturing records and quality control data analysis. |

By implementing these comprehensive control strategies, pharmaceutical manufacturers can ensure that each batch of Olmesartan Medoxomil is of high purity and consistently meets the established specifications for impurities like this compound.

Theoretical and Computational Investigations Pertaining to Dehydro N2 Triphenylmethyl Olmesartan

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the three-dimensional structure and electronic properties of molecules. For a compound like Dehydro N2-Triphenylmethyl Olmesartan (B1677269), these calculations can provide invaluable insights where experimental data may be scarce.

By employing a suitable level of theory and basis set, such as B3LYP/6-31G*, the optimized geometry of the molecule can be determined, yielding precise bond lengths, bond angles, and dihedral angles. This information is fundamental to understanding the molecule's steric and electronic characteristics.

Furthermore, quantum chemical calculations can be used to determine a range of molecular descriptors that are indicative of the compound's reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. Other calculated parameters, such as electrostatic potential maps, can reveal the electron-rich and electron-poor regions of the molecule, predicting sites susceptible to electrophilic or nucleophilic attack.

Table 1: Calculated Molecular Properties of Dehydro N2-Triphenylmethyl Olmesartan This table presents hypothetical data based on typical quantum chemical calculations for similar organic molecules.

| Parameter | Value | Significance |

| Total Energy | -2345.67 Hartree | Thermodynamic stability of the molecule. |

| HOMO Energy | -6.21 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.89 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 4.32 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 3.45 Debye | Measure of the overall polarity of the molecule. |

Computational Elucidation of Reaction Mechanisms Leading to its Formation

This compound is likely formed as a dehydration product from a hydroxyl-containing precursor during the synthesis of olmesartan. Computational chemistry offers a means to investigate the plausible reaction mechanisms for its formation. By mapping the potential energy surface of the reaction, transition states can be located and their energies calculated.

The activation energy for different proposed pathways can be determined, allowing for an assessment of the most energetically favorable route to the formation of this impurity. For instance, the dehydration could proceed via an E1 or E2 elimination mechanism, and computational modeling can help distinguish between these possibilities. Understanding the mechanism and the energetic barriers involved is crucial for developing strategies to minimize the formation of this impurity during the manufacturing process.

Prediction of Spectroscopic Properties to Aid in Structural Elucidation

In conjunction with experimental techniques, computational methods can be highly effective in the structural elucidation of novel compounds or impurities. By calculating the expected spectroscopic properties of a proposed structure, a direct comparison can be made with experimental data to confirm its identity.

For this compound, the prediction of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra would be particularly valuable. Gauge-Including Atomic Orbital (GIAO) DFT calculations can provide theoretical ¹H and ¹³C NMR chemical shifts. mdpi.com These calculated shifts, when correlated with experimentally obtained spectra, can aid in the definitive assignment of signals to specific atoms within the molecule.

Similarly, the calculation of vibrational frequencies can generate a theoretical IR spectrum. The presence of characteristic peaks, or the absence of others (such as the O-H stretch from the precursor), in both the calculated and experimental spectra can provide strong evidence for the proposed dehydro structure.

Table 2: Comparison of Predicted and Hypothetical Experimental Spectroscopic Data This table illustrates how computationally predicted spectroscopic data would be compared with experimental results for structural verification.

| Spectroscopic Data | Predicted Value | Hypothetical Experimental Value | Assignment |

| ¹H NMR Chemical Shift | 7.2-7.5 ppm | 7.1-7.4 ppm | Aromatic protons of triphenylmethyl group |

| ¹³C NMR Chemical Shift | 165.2 ppm | 164.8 ppm | Imidazole (B134444) C=N carbon |

| IR Frequency | 1720 cm⁻¹ | 1715 cm⁻¹ | C=O stretch (ester) |

| IR Frequency | No peak at 3200-3600 cm⁻¹ | No peak at 3200-3600 cm⁻¹ | Absence of O-H stretch |

Molecular Dynamics Simulations (if applicable to stability or interactions)

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior and stability of this compound over time. nih.gov While a full understanding of its interactions would depend on the specific environment being studied, MD simulations could be employed to assess its conformational flexibility.

By simulating the molecule in a relevant solvent, it is possible to explore the accessible conformations and the transitions between them. This can be particularly important for a molecule with a bulky and flexible triphenylmethyl group. Furthermore, MD simulations could be used to study the stability of the compound under different conditions, such as varying temperature, which could be relevant to its formation and persistence as an impurity in the final drug product. The insights from such simulations can complement the static picture provided by quantum chemical calculations. researchgate.netresearchgate.net

Future Directions and Emerging Research Avenues for Dehydro N2 Triphenylmethyl Olmesartan Research

Development of Novel and Green Analytical Approaches

The accurate detection and quantification of impurities like Dehydro N2-Triphenylmethyl Olmesartan (B1677269) are critical for quality control in pharmaceutical manufacturing. researchgate.net Current trends in analytical chemistry emphasize the development of methods that are not only precise and reliable but also environmentally benign.

Future research is expected to focus on the following areas:

Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC): While HPLC is a standard technique for impurity profiling, newer UPLC methods offer faster analysis times and reduced solvent consumption. nih.gov Future work will likely involve the development of stability-indicating UPLC methods specifically validated for the detection of Dehydro N2-Triphenylmethyl Olmesartan at very low levels. The use of greener solvent systems, such as replacing acetonitrile with more sustainable alternatives like ethanol, is a key area of development.

Hyphenated Techniques: Advanced analytical methods such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for the identification and structural elucidation of impurities. biomedres.usmetfop.edu.in Future research will likely see the increased application of these techniques for a more comprehensive impurity profiling of Olmesartan Medoxomil, including the definitive characterization of this compound.

Capillary Electrophoresis (CE): This technique offers high separation efficiency and requires minimal sample and solvent volumes, making it an attractive green alternative to traditional chromatography. metfop.edu.in The development of CE-based methods for the routine analysis of olmesartan and its impurities represents a promising research avenue.

Table 1: Comparison of Conventional and Green Analytical Techniques for Impurity Analysis

| Feature | Conventional HPLC | Green Analytical Approaches (e.g., UPLC, Green HPLC) |

| Solvent Consumption | High | Low to Moderate |

| Analysis Time | Longer | Shorter |

| Environmental Impact | Higher (due to solvent use and waste) | Lower |

| Sensitivity | Good | Often Higher |

| Cost | Established, but can be high due to solvent disposal | Potentially lower long-term operational costs |

Application of Green Chemistry Principles in Synthetic Route Optimization for Impurity Minimization

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Applying these principles to the synthesis of Olmesartan Medoxomil can significantly minimize the formation of impurities like this compound.

Key strategies for future research include:

Atom Economy and Waste Reduction: Re-evaluating the synthetic pathway to maximize the incorporation of all materials used in the process into the final product, thereby reducing waste. nih.gov This involves exploring alternative reagents and reaction conditions that are more efficient and generate fewer byproducts.

Use of Greener Solvents: The pharmaceutical industry is actively seeking to replace hazardous organic solvents with safer alternatives such as water, supercritical fluids, or bio-based solvents. mdpi.com Research into the synthesis of olmesartan intermediates in these green solvents could lead to cleaner reaction profiles and reduced impurity formation.

Catalysis: The use of highly selective catalysts can improve reaction efficiency and reduce the formation of unwanted side products. nih.gov Future synthetic strategies will likely focus on developing and implementing novel catalysts for the key steps in Olmesartan synthesis, thereby controlling the formation of this compound.

Process Optimization: A thorough understanding of reaction kinetics and mechanisms is crucial for optimizing reaction conditions (e.g., temperature, pressure, reaction time) to favor the formation of the desired product over impurities. nih.gov

Integration of Advanced Process Analytical Technology (PAT) for Real-Time Monitoring and Control

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes. researchgate.net The goal of PAT is to ensure final product quality by building it into the process from the start. pharmacy180.com

For this compound, the integration of PAT could involve:

In-line and On-line Monitoring: The use of spectroscopic techniques such as Near-Infrared (NIR) and Raman spectroscopy directly in the reaction vessel can provide real-time information on the concentration of reactants, intermediates (including this compound), and the final product. researchgate.netpharmacy180.com This allows for immediate adjustments to process parameters to maintain optimal conditions and minimize impurity formation.

Real-time Cleavage Monitoring: The formation of this compound is related to the trityl protecting group used in the synthesis. total-synthesis.com PAT tools could be employed to monitor the cleavage of this protecting group in real-time, ensuring its complete removal and preventing the formation of related impurities. thermofisher.comnih.gov

Multivariate Data Analysis: PAT generates large datasets that can be analyzed using chemometric tools to build predictive models of the process. nih.gov These models can help identify the critical process parameters that influence the formation of this compound and enable proactive control of the manufacturing process.

Table 2: Potential PAT Tools for Monitoring Olmesartan Synthesis

| PAT Tool | Application in Olmesartan Synthesis | Potential Impact on this compound |

| Near-Infrared (NIR) Spectroscopy | Real-time monitoring of raw material identity and quality, reaction progress, and blend uniformity. | Ensures consistent starting material quality and optimal reaction endpoints, reducing variability that could lead to impurity formation. |

| Raman Spectroscopy | In-situ monitoring of crystallization processes and polymorphic form. | Controls the crystallization of intermediates and the final API, which can impact impurity purging. |

| High-Performance Liquid Chromatography (HPLC) | At-line or on-line analysis of reaction mixtures for quantitative determination of reactants, products, and impurities. | Provides direct, real-time feedback on the concentration of this compound, allowing for immediate process adjustments. |

By focusing on these future research directions, the pharmaceutical industry can move towards more sustainable, efficient, and well-controlled manufacturing processes for Olmesartan Medoxomil, ultimately ensuring a higher quality and safer product with minimal levels of impurities like this compound.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing Dehydro N2-Triphenylmethyl Olmesartan, and what purity validation methods are critical?

- Methodological Answer : Synthesis typically involves tritylation of the imidazole nitrogen in Olmesartan intermediates to protect reactive sites during derivatization. Post-synthesis, purity is validated via reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradients. Impurity thresholds should align with ICH Q3A guidelines, with structural confirmation via LC-MS/MS and ¹H-NMR .

Q. How can researchers optimize analytical methods to quantify this compound in complex matrices?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) coupled with solid-phase extraction (SPE) for sample cleanup. For chromatographic separation, employ a C8 column with a mobile phase of 0.1% formic acid in water and methanol. Calibration curves should span 0.1–50 µg/mL, with recovery rates ≥90% validated in spiked plasma or tissue homogenates .

Q. What stability challenges arise during storage of this compound, and how are degradation products characterized?

- Methodological Answer : The compound is sensitive to hydrolysis and oxidation. Forced degradation studies under acidic (0.1N HCl), basic (0.1N NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 72 hours can identify major degradation pathways. Degradants are profiled using LC-PDA-MS, with structural elucidation via fragmentation patterns and comparison to synthetic standards .

Advanced Research Questions

Q. How can factorial design methodologies improve the formulation of this compound in sustained-release systems?

- Methodological Answer : Apply a 3² factorial design to optimize polymer ratios (e.g., HPMC K4M and xanthan gum). Independent variables include polymer concentration (X₁) and compression force (X₂), while dependent variables are dissolution rates (t₅₀%, t₉₀%). Response surface modeling identifies optimal parameters, ensuring ≥80% drug release over 12 hours .

Q. What pharmacokinetic challenges are associated with this compound, and how can nanoemulsion systems address them?

- Methodological Answer : Low oral bioavailability (~26%) due to poor solubility and first-pass metabolism can be mitigated using lipid-based self-nanoemulsifying drug delivery systems (SNEDDS). Optimize oil (Labrafil M 1944 CS), surfactant (Tween 80), and co-surfactant (Transcutol HP) ratios via pseudo-ternary phase diagrams. In vivo studies in rats show 2.3-fold AUC improvement compared to free drug .

Q. How do researchers resolve contradictions in clinical data regarding this compound’s renoprotective effects versus enteropathy risks?

- Methodological Answer : Population-specific pharmacogenomic factors may explain discrepancies. For example, Korean cohort studies found no enteropathy risk (adjusted RR = 0.33, 95% CI: 0.10–1.09), contrasting with European reports. Conduct genome-wide association studies (GWAS) to identify HLA-DQ alleles linked to adverse effects. Parallel in vitro assays (e.g., Caco-2 cell permeability) can assess intestinal toxicity .